REACTION_CXSMILES
|
[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.[C:6]1([CH:12]2[CH2:17][CH2:16][C:15](=O)[CH2:14][CH2:13]2)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>CCCCCC.[Ti](Cl)(Cl)(Cl)Cl>[C:6]1([CH:12]2[CH2:17][CH2:16][C:15]([N:1]3[CH2:5][CH2:4][CH2:3][CH2:2]3)=[CH:14][CH2:13]2)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1
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Name
|
|
Quantity
|
36.8 g
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Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
170 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1CCC(CC1)=O
|
Name
|
|
Quantity
|
860 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
18 g
|
Type
|
catalyst
|
Smiles
|
[Ti](Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
13.1 g
|
Type
|
catalyst
|
Smiles
|
[Ti](Cl)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for a further two hours at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added dropwise within one hour at 0° C.-10° C.
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated by evaporation on a rotary evaporator (500 to 10 mbar)
|
Type
|
DISTILLATION
|
Details
|
the remaining oil was purified by distillation at a pressure of less than 1 mbar
|
Type
|
CUSTOM
|
Details
|
22.2 of crude product were obtained
|
Type
|
ADDITION
|
Details
|
which on account of incomplete conversion underwent, in the cold, the addition of 27.2 g (0.379 mole) of pyyrolidine
|
Type
|
TEMPERATURE
|
Details
|
the mixture was then heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for two hours
|
Duration
|
2 h
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1CC=C(CC1)N1CCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.2 g | |
YIELD: PERCENTYIELD | 51.7% | |
YIELD: CALCULATEDPERCENTYIELD | 51.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |